N-(2,3-dimethylphenyl)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Descripción
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-6-4-9-18(15(14)2)23-21(28)13-30-22-25-24-20-11-10-19(26-27(20)22)16-7-5-8-17(12-16)29-3/h4-12H,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLNMVVLQDPDKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2,3-dimethylphenyl)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H23N3O3S
- Molecular Weight : 393.49 g/mol
- CAS Number : 361182-47-0
The structure features a triazole ring linked to a pyridazine moiety through a sulfur atom, which is significant for its biological interactions.
Anti-inflammatory Activity
Research indicates that compounds containing triazole and pyridazine derivatives exhibit notable anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is a target for anti-inflammatory drugs. The compound's structure suggests it may act as a selective COX-II inhibitor.
Table 1: Comparative COX-II Inhibition Potency
| Compound Name | IC50 (μM) | Selectivity Index |
|---|---|---|
| N-(2,3-dimethylphenyl)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide | TBD | TBD |
| Celecoxib | 0.78 | 9.51 |
| PYZ16 | 0.52 | 10.73 |
Note: TBD indicates that further studies are needed to establish these values for the compound .
Anticancer Activity
The mercapto-substituted triazoles have been reported to demonstrate cytotoxic effects against various cancer cell lines. In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
Case Study Example : A study demonstrated that a related triazole compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 15 μM .
The proposed mechanism of action for N-(2,3-dimethylphenyl)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves:
- Inhibition of COX Enzymes : By binding to the active site of COX-II enzymes, the compound may reduce the synthesis of pro-inflammatory prostaglandins.
- Induction of Apoptosis : The presence of the triazole ring suggests potential interactions with DNA or RNA synthesis pathways, leading to cell cycle arrest and apoptosis in malignant cells.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Key Observations :
- Benzothieno-fused systems may enhance planararity for DNA intercalation or kinase inhibition.
- Substituent Effects: Electron-Donating vs. Lipophilicity: The 2,3-dimethylphenyl group (original) and 3-trifluoromethylphenyl () both increase hydrophobicity, but the latter’s strong electron-withdrawing nature may improve metabolic stability . Steric Effects: Bulkier substituents (e.g., trifluoromethyl) may hinder binding in shallow active sites but improve selectivity.
Pharmacological Implications
- Target Affinity : Fluorinated analogs () are often designed for enhanced binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites).
- Toxicity : Unlike heterocyclic amines in processed meats (), sulfanyl-linked triazolopyridazines are less likely to form DNA adducts but require metabolic stability studies .
- Solubility : The unsubstituted acetamide in ’s 877634-23-6 may improve aqueous solubility but reduce cell penetration compared to the original compound’s dimethylphenyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
